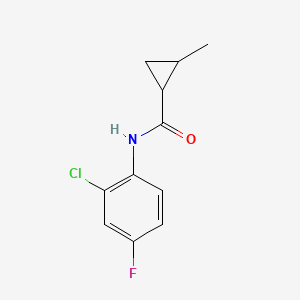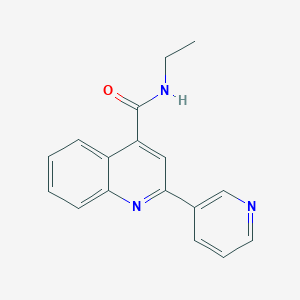
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ (peroxisome proliferator-activated receptor delta) agonist that has been shown to have potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In
科学的研究の応用
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. In sports, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve endurance and increase fat oxidation, making it a potential doping agent. In metabolic disorders, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential to improve insulin sensitivity and reduce inflammation. In cancer treatment, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have anti-tumor effects in preclinical studies.
作用機序
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These effects result in improved endurance and metabolic function. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated by PPARδ activation.
Biochemical and Physiological Effects
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to increase endurance and improve metabolic function. It has also been shown to reduce inflammation and have anti-tumor effects. In human studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve insulin sensitivity and reduce inflammation.
実験室実験の利点と制限
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is commercially available and has well-established synthesis methods. It has also been extensively studied in animal and human models, making it a reliable research tool. However, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has limitations in terms of its potential for doping in sports. It has also been shown to have potential side effects, including liver damage and cancer.
将来の方向性
There are several future directions for research on N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to improve metabolic function in metabolic disorders such as diabetes and obesity. Another area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to have anti-tumor effects in cancer treatment. Further research is also needed to understand the potential side effects of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide and its potential for doping in sports.
Conclusion
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ agonist that has potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. The synthesis method of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, leading to improved endurance, metabolic function, and anti-inflammatory and anti-tumor effects. While N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages as a research tool, further research is needed to understand its potential side effects and its potential for doping in sports.
合成法
The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide involves the reaction of 4-chloro-2-trifluoromethylquinoline with 2-cyanopyridine in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with N-ethylglycine to yield the final product. The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes.
特性
IUPAC Name |
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-19-17(21)14-10-16(12-6-5-9-18-11-12)20-15-8-4-3-7-13(14)15/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYCNRFACJTHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7564304.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
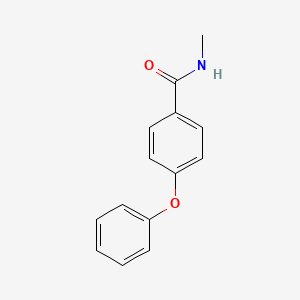
![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
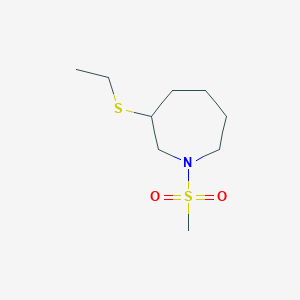
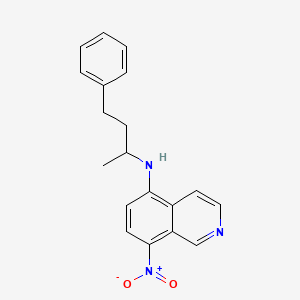
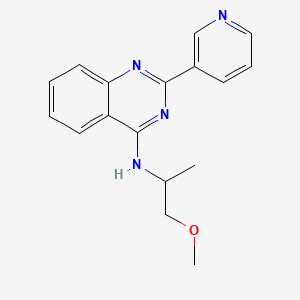
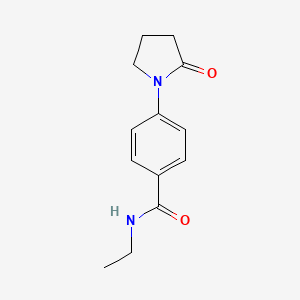
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
